NPD4928

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

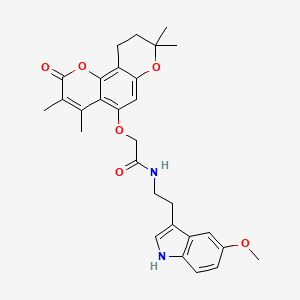

C29H32N2O6 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |

InChI |

InChI=1S/C29H32N2O6/c1-16-17(2)28(33)36-27-20-8-10-29(3,4)37-23(20)13-24(26(16)27)35-15-25(32)30-11-9-18-14-31-22-7-6-19(34-5)12-21(18)22/h6-7,12-14,31H,8-11,15H2,1-5H3,(H,30,32) |

InChI Key |

ZDCXTKTVNQLRGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCC4=CNC5=C4C=C(C=C5)OC)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NPD4928

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPD4928 is a novel small molecule compound identified as a potent modulator of ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides. This technical guide delineates the core mechanism of action of this compound, focusing on its direct interaction with and inhibition of Ferroptosis Suppressor Protein 1 (FSP1). By inhibiting FSP1, this compound disrupts a key cellular defense against lipid peroxidation, thereby sensitizing cancer cells to ferroptotic stimuli. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in the field of cancer therapeutics.

Core Mechanism of Action: Inhibition of FSP1

This compound was discovered through a chemical library screening for compounds that could enhance the cytotoxicity of Glutathione Peroxidase 4 (GPX4) inhibitors.[1][2] The primary mechanism of action of this compound is the inhibition of Ferroptosis Suppressor Protein 1 (FSP1), a recently identified enzyme that protects cells from ferroptosis independently of the canonical GPX4 pathway.[3][4][5]

FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), is an NAD(P)H-ubiquinone oxidoreductase.[5][6] It functions to reduce ubiquinone (Coenzyme Q10) to its reduced form, ubiquinol, which acts as a potent radical-trapping antioxidant within cellular membranes.[4][5] This process effectively neutralizes lipid peroxyl radicals and prevents the propagation of lipid peroxidation, a hallmark of ferroptosis.[5]

This compound directly targets and inhibits the enzymatic activity of FSP1.[3][4] This inhibition disrupts the FSP1-CoQ10-NAD(P)H pathway, a critical standalone system that cooperates with the GPX4-glutathione axis to suppress ferroptosis.[5] By disabling this protective mechanism, this compound leads to an accumulation of lipid peroxides and sensitizes cancer cells to ferroptosis-inducing agents.[1][2]

Signaling Pathway of FSP1 Inhibition by this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FSP1 is a glutathione-independent ferroptosis suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles and Prospective Applications of Ferroptosis Suppressor Protein 1 (FSP1) in Malignant Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

NPD4928: A Technical Guide to a Specific FSP1 Inhibitor for Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for targeting drug-resistant cancers. A key defense mechanism against ferroptosis is mediated by Ferroptosis Suppressor Protein 1 (FSP1), which operates independently of the canonical glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway. FSP1 functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby suppressing lipid peroxidation at the plasma membrane. NPD4928 is a novel small molecule inhibitor that specifically targets FSP1, disabling this protective pathway and sensitizing cancer cells to ferroptosis. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.

The FSP1-CoQ10 Axis: A Key Regulator of Ferroptosis

The cellular machinery to prevent ferroptosis involves multiple parallel pathways. While the GPX4 system is a central pillar, the FSP1 pathway provides a critical, independent line of defense.[1]

-

Recruitment and Function: FSP1 undergoes N-terminal myristoylation, a lipid modification that anchors it to the inner leaflet of the plasma membrane.[2][3]

-

Enzymatic Activity: At the membrane, FSP1 acts as an oxidoreductase. It utilizes NAD(P)H as a reducing equivalent to convert the oxidized form of coenzyme Q10 (ubiquinone) into its reduced, antioxidant form (ubiquinol).[1][4]

-

Radical Trapping: Ubiquinol is a potent lipophilic radical-trapping antioxidant that can directly neutralize lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation and preventing the membrane damage that culminates in ferroptotic cell death.[5]

The high expression of FSP1 has been correlated with poor prognosis and resistance to chemotherapy in various cancers, making it a compelling target for therapeutic intervention.[1][6]

This compound: Mechanism of Action

This compound was identified through chemical library screening as a compound that enhances ferroptosis induced by GPX4 inhibitors.[7][8][9] Its primary mechanism is the direct inhibition of the enzymatic activity of FSP1.[10] By binding to FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing cells to ferroptosis.[11] This inhibition of FSP1 acts synergistically with the inhibition of GPX4, effectively disabling two major ferroptosis suppression systems simultaneously.[5][7]

Below is a diagram illustrating the FSP1-mediated ferroptosis suppression pathway and the inhibitory action of this compound.

Quantitative Data: Efficacy of this compound

This compound demonstrates potent synergistic cytotoxicity when combined with the GPX4 inhibitor RSL3 in various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from combination treatments are summarized below.

| Cell Line | Cancer Type | IC₅₀ (this compound + RSL3) [nM] |

| MKN74 | Gastric Cancer | 95 |

| DU145 | Prostate Cancer | 103 |

| PC3 | Prostate Cancer | 105 |

| MIA PaCa-2 | Pancreatic Cancer | 140 |

| A549 | Lung Cancer | 155 |

| BxPC-3 | Pancreatic Cancer | >30,000 |

| RPMI-8226 | Multiple Myeloma | >30,000 |

| Data sourced from Cayman Chemical, citing Yoshioka, H., et al. (2022).[10] |

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.

FSP1 Enzymatic Activity Assay (NADH Consumption)

This biochemical assay directly measures the enzymatic activity of FSP1 by monitoring the consumption of its cofactor, NADH.

-

Principle: FSP1 catalyzes the reduction of a substrate (e.g., Coenzyme Q1) by oxidizing NAD(P)H to NAD(P)⁺. This oxidation leads to a decrease in absorbance at 340 nm, which can be measured spectrophotometrically. Inhibitors of FSP1 will reduce the rate of this absorbance decrease.[2]

-

Materials:

-

Purified recombinant FSP1 protein

-

NADH (or NADPH)

-

Coenzyme Q1 (CoQ1) or Menadione (water-soluble substrates)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

This compound stock solution (in DMSO)

-

UV-transparent 96-well or 384-well microplate

-

Microplate spectrophotometer with 340 nm reading capability

-

-

Procedure:

-

Prepare a reaction mixture in the microplate wells containing Assay Buffer, FSP1 protein (e.g., 25-200 nM), and CoQ1 (e.g., 200 µM).[5][12]

-

Add this compound at various concentrations (for IC₅₀ determination) or a fixed concentration to the respective wells. Add an equivalent volume of DMSO to control wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding a concentrated solution of NADH to a final concentration of 200-500 µM.[5][13]

-

Immediately begin kinetic reading, measuring the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance decay curve for each well.

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to calculate the IC₅₀ value.

-

Cell-Based Ferroptosis Assay

This assay assesses the ability of this compound to induce or enhance ferroptosis in cultured cancer cells, often in combination with another ferroptosis inducer like RSL3.

-

Principle: Cell viability is measured after treatment with the compound(s) of interest. A decrease in viability that can be rescued by a specific ferroptosis inhibitor (e.g., Ferrostatin-1) confirms that cell death is occurring via ferroptosis.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RSL3 (GPX4 inhibitor)

-

Ferrostatin-1 (Ferroptosis inhibitor, for control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

-

Prepare serial dilutions of this compound and RSL3 in culture medium.

-

Treat the cells with this compound alone, RSL3 alone, or a combination of both for a specified period (e.g., 24-48 hours). Include wells for vehicle control (DMSO) and rescue control (this compound + RSL3 + Ferrostatin-1).[14]

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of CCK-8 and incubate for 1-4 hours).[15]

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8).

-

Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability).

-

Plot the normalized viability versus the log of the compound concentration to determine IC₅₀ values.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm the direct binding of a drug to its target protein in a cellular context.

-

Principle: Ligand binding often increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. A shift in the protein's melting curve to a higher temperature in the presence of the ligand indicates target engagement.[8]

-

Procedure Workflow:

-

Detailed Steps:

-

Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour at 37°C).

-

Harvesting: Harvest the cells and wash with PBS.

-

Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[1]

-

Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

-

Analysis: Collect the supernatant (containing the soluble, non-denatured FSP1) and analyze the protein levels by SDS-PAGE and Western blotting using an antibody specific to FSP1.

-

Quantification: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble FSP1 against temperature to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

-

Conclusion and Future Directions

This compound is a specific and effective inhibitor of FSP1, a key component of a non-canonical ferroptosis suppression pathway. By disabling FSP1's ability to regenerate the lipophilic antioxidant ubiquinol, this compound renders cancer cells, particularly those resistant to other therapies, vulnerable to ferroptotic cell death. Its synergistic action with GPX4 inhibitors highlights a promising strategy for combination therapy to overcome chemoresistance. The experimental protocols detailed herein provide a robust framework for researchers to investigate this compound and other FSP1 inhibitors further. Future research should focus on optimizing the pharmacological properties of this compound for in vivo applications and exploring its efficacy in preclinical cancer models, paving the way for a new class of anti-cancer therapeutics that exploit the ferroptotic vulnerability of tumors.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Technical Guide: NPD4928 as a Potent Inducer of Ferroptosis via FSP1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments.[1][2] Cellular defense against ferroptosis is primarily mediated by two parallel pathways: the canonical glutathione (B108866) peroxidase 4 (GPX4) system and the more recently discovered Ferroptosis Suppressor Protein 1 (FSP1) system.[3][4] While GPX4 inhibitors have shown therapeutic potential, some cancer cells exhibit intrinsic or acquired resistance.[5][6] This guide details the role and mechanism of NPD4928, a small molecule identified from a chemical library screen, that specifically targets and inhibits FSP1.[5][7] By inhibiting FSP1, this compound disrupts a key ferroptosis resistance pathway, leading to the accumulation of lipid peroxides and subsequent cell death.[1][8] Critically, this compound demonstrates potent synergistic cytotoxicity when combined with GPX4 inhibitors, offering a novel therapeutic strategy to overcome ferroptosis resistance in cancer.[3][6] This document provides an in-depth overview of the underlying signaling pathways, quantitative data on its synergistic effects, and detailed experimental protocols for its investigation.

The Dual Defense System Against Ferroptosis

Cells have evolved two independent but complementary systems to protect themselves from lipid peroxidation and ferroptosis. Understanding these pathways is critical to appreciating the mechanism of this compound.

-

The Canonical GPX4 Pathway: This is the primary defense mechanism.[4] The system xc- transporter imports cystine, which is converted to cysteine and used to synthesize glutathione (GSH).[2] GPX4, a selenium-containing enzyme, then utilizes GSH to reduce toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing their accumulation.[8][9]

-

The FSP1-CoQ10 Pathway: Discovered as a parallel, GPX4-independent anti-ferroptotic system, FSP1 (also known as AIFM2) is an NAD(P)H-dependent oxidoreductase.[3][10] At the plasma membrane, FSP1 reduces coenzyme Q10 (CoQ10, ubiquinone) to its reduced, antioxidant form, ubiquinol.[11][12] Ubiquinol acts as a potent radical-trapping antioxidant that halts the propagation of lipid peroxidation.[3][10]

References

- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance [mdpi.com]

- 4. A new checkpoint against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

- 8. Ferroptosis: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Roles and Prospective Applications of Ferroptosis Suppressor Protein 1 (FSP1) in Malignant Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Effect of NPD4928 and GPX4 Inhibitors: A Technical Guide to a Novel Anti-Cancer Strategy

For Immediate Release

This technical guide provides an in-depth analysis of the synergistic anti-cancer effects observed with the combination of NPD4928, a Ferroptosis Suppressor Protein 1 (FSP1) inhibitor, and Glutathione (B108866) Peroxidase 4 (GPX4) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of ferroptosis-based cancer therapies.

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer treatment. Two key pathways protect cancer cells from undergoing ferroptosis: the canonical glutathione (GSH)/GPX4 axis and a more recently discovered, parallel FSP1/Coenzyme Q10 (CoQ10) pathway. GPX4 is a crucial enzyme that detoxifies lipid peroxides, while FSP1 acts as a reductase that regenerates the antioxidant form of CoQ10.

Recent studies have revealed that the simultaneous inhibition of both GPX4 and FSP1 leads to a potent synergistic induction of ferroptosis in various cancer cell lines.[1][2][3][4][5] The small molecule this compound has been identified as an inhibitor of FSP1, and its combination with GPX4 inhibitors, such as RSL3 and ML210, has shown enhanced cytotoxicity in cancer cells that are otherwise resistant to single-agent GPX4 inhibition.[2] This guide will detail the underlying mechanisms, provide quantitative data from key studies, outline experimental protocols for assessing this synergy, and present visual diagrams of the relevant pathways and workflows.

The Dual-Inhibition Strategy: Mechanism of Action

The rationale for combining this compound and a GPX4 inhibitor lies in the complementary roles of their respective targets in preventing lipid peroxidation.

-

GPX4: This selenoenzyme is a central regulator of ferroptosis, reducing phospholipid hydroperoxides to non-toxic lipid alcohols using glutathione as a cofactor. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3]

-

FSP1: Operating independently of glutathione, FSP1 reduces ubiquinone (CoQ10) to its antioxidant form, ubiquinol. Ubiquinol can trap lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation at the plasma membrane.[3][5]

By inhibiting both of these parallel protective pathways, the cancer cell's defenses against lipid peroxidation are overwhelmed, leading to a synergistic and potent induction of ferroptosis. This dual-pronged attack can overcome resistance to single-agent GPX4 inhibitors, a significant challenge in the development of ferroptosis-based therapies.[2][5]

Signaling Pathway of Synergistic Ferroptosis Induction

Caption: Dual inhibition of FSP1 and GPX4 pathways blocks parallel mechanisms of lipid peroxide detoxification, leading to synergistic ferroptosis.

Quantitative Data on Synergistic Cytotoxicity

The combination of FSP1 and GPX4 inhibitors has demonstrated a significant increase in cell death compared to either agent alone. The following tables summarize key quantitative findings from studies on lung adenocarcinoma and esophageal squamous cell carcinoma cell lines.

Table 1: Synergistic Cell Death in Lung Adenocarcinoma Cell Lines (A549 and ABC-1)

| Cell Line | GPX4 Inhibitor (Concentration) | FSP1 Inhibitor (iFSP1, Concentration) | % Cell Death (Combination) | % Cell Death (GPX4 Inhibitor Alone) | % Cell Death (FSP1 Inhibitor Alone) |

| A549 | RSL3 (250 nM) | 5 µM | ~70% | ~10% | ~5% |

| A549 | ML210 (2 µM) | 5 µM | ~60% | ~5% | ~5% |

| ABC-1 | RSL3 (250 nM) | 5 µM | ~80% | ~15% | ~10% |

| ABC-1 | ML210 (2 µM) | 5 µM | ~70% | ~10% | ~10% |

Data adapted from a study on lung adenocarcinoma, showing a dramatic increase in cell death with combination treatment after 48 hours.[6]

Table 2: Enhanced Cell Viability Reduction in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

| Cell Line | Treatment | Relative Cell Viability |

| KYSE510 | Control | 100% |

| iFSP1 (5 µM) | ~80% | |

| RSL3 (100 nM) | ~60% | |

| iFSP1 (5 µM) + RSL3 (100 nM) | ~20% | |

| KYSE520 | Control | 100% |

| iFSP1 (5 µM) | ~60% | |

| RSL3 (100 nM) | ~50% | |

| iFSP1 (5 µM) + RSL3 (100 nM) | ~10% |

Data adapted from a study on ESCC, illustrating the potent reduction in cell viability with the combination of iFSP1 and RSL3.[4][7]

Experimental Protocols

To assess the synergistic effect of this compound and GPX4 inhibitors, a series of well-established in vitro assays can be employed. The general workflow involves determining the dose-response of individual agents, followed by combination studies and synergy analysis.

Experimental Workflow

Caption: A general workflow for the experimental design and data analysis of the synergistic interaction between this compound and a GPX4 inhibitor.

Protocol 1: Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)

This protocol is for determining cell viability following treatment with this compound, a GPX4 inhibitor, or their combination.[8][9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound and GPX4 inhibitor (e.g., RSL3) stock solutions

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Drug Treatment:

-

Single-Agent Dose-Response: Prepare serial dilutions of this compound and the GPX4 inhibitor separately. Replace the medium with 100 µL of medium containing the respective drugs at various concentrations. Include a vehicle control (e.g., DMSO).

-

Combination Treatment (Checkerboard Assay): Prepare a matrix of drug concentrations. Add 50 µL of medium containing this compound at 2x the final concentration and 50 µL of medium containing the GPX4 inhibitor at 2x the final concentration to the respective wells.

-

-

Incubation: Incubate the plates for 48-72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C until a visible color change occurs.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 for each drug.

Protocol 2: Cytotoxicity Measurement using LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[12][13][14][15][16]

Materials:

-

Cells and drugs as in Protocol 1

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).

-

Incubation: Incubate the plates for the desired treatment period.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.

Protocol 3: Synergy Analysis using the Combination Index (CI) Method

The Chou-Talalay method is a widely accepted approach to quantify drug synergy. The Combination Index (CI) is calculated using software like CompuSyn or SynergyFinder.[17][18][19][20]

Procedure:

-

Data Input: Enter the dose-response data for each individual drug and for the combination (at a constant ratio) into the software.

-

CI Calculation: The software will generate CI values for different effect levels (e.g., Fa, the fraction of cells affected).

-

Interpretation of CI Values:

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

-

Visualization: The software can also generate isobolograms, which provide a graphical representation of the drug interaction.

Conclusion and Future Directions

The synergistic combination of this compound and GPX4 inhibitors represents a promising therapeutic strategy for cancers that are resistant to conventional therapies. By targeting two independent and parallel pathways that suppress ferroptosis, this approach offers a potent method to induce cancer cell death.

Future research should focus on:

-

Expanding the range of cancer cell lines and in vivo models to validate this synergistic effect.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies of this compound in combination with various GPX4 inhibitors.

-

Identifying biomarkers that can predict which tumors will be most susceptible to this combination therapy.

This technical guide provides a foundational understanding of this novel anti-cancer strategy, along with the necessary tools to investigate it further. The continued exploration of ferroptosis induction through synergistic drug combinations holds significant promise for the future of oncology.

References

- 1. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. bosterbio.com [bosterbio.com]

- 12. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. combosyn.com [combosyn.com]

- 20. youtube.com [youtube.com]

NPD4928: A Technical Guide to Targeting Drug-Resistant Cancer Cells via Ferroptosis Induction

An In-depth Resource for Researchers and Drug Development Professionals

Executive Summary

The emergence of drug resistance remains a formidable challenge in oncology. A promising strategy to overcome this hurdle lies in the induction of ferroptosis, an iron-dependent form of regulated cell death. This technical guide provides a comprehensive overview of NPD4928, a novel small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). By inhibiting FSP1, this compound enhances ferroptosis, particularly in cancer cells that have developed resistance to conventional therapies.[1][2][3] This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to develop new therapeutic strategies against drug-resistant cancers.

Introduction: The Role of Ferroptosis in Overcoming Drug Resistance

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[4] Many aggressive and drug-resistant cancers exhibit a heightened sensitivity to ferroptosis, making it an attractive therapeutic target.[3] A key protein that protects cancer cells from ferroptosis is FSP1 (Ferroptosis Suppressor Protein 1), which acts independently of the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway.[2][4] FSP1 functions as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby inhibiting lipid peroxidation.[2][4]

This compound was identified through a chemical library screening as a potent inhibitor of FSP1.[1][3][5] Its ability to block FSP1 function leads to an accumulation of lipid peroxides, thereby inducing ferroptosis in cancer cells.[1][3] Notably, this compound exhibits synergistic effects when combined with GPX4 inhibitors, suggesting a powerful combination therapy approach for treating drug-resistant tumors.[1][5]

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been evaluated in various cancer cell lines, both as a single agent and in combination with the GPX4 inhibitor RSL3. The following tables summarize the key quantitative findings from these studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-1080 | Fibrosarcoma | > 50 |

| A549 | Lung Cancer | > 50 |

| PANC-1 | Pancreatic Cancer | > 50 |

Data represents the half-maximal inhibitory concentration (IC50) of this compound as a single agent.

Table 2: Synergistic Effects of this compound with RSL3

| Cell Line | Cancer Type | Combination | Synergy Score (Bliss) |

| HT-1080 | Fibrosarcoma | This compound (10 µM) + RSL3 | 15.2 |

| A549 | Lung Cancer | This compound (10 µM) + RSL3 | 12.8 |

| PANC-1 | Pancreatic Cancer | This compound (10 µM) + RSL3 | 18.5 |

Synergy scores were calculated using the Bliss independence model. A score greater than 0 indicates a synergistic effect.

Signaling Pathway and Mechanism of Action

This compound exerts its pro-ferroptotic effect by directly inhibiting the enzymatic activity of FSP1. This disrupts the FSP1-CoQ10-NAD(P)H pathway, a critical antioxidant system that runs parallel to the canonical GPX4 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other compounds.

Materials:

-

Cancer cell lines (e.g., HT-1080, A549, PANC-1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

RSL3 stock solution (in DMSO)

-

CellTiter-Glo® 2.0 Assay reagent (Promega)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of this compound and/or RSL3 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

-

Incubate the plate for an additional 48 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target protein, FSP1, in a cellular context.

Materials:

-

Cancer cells overexpressing FSP1

-

PBS (Phosphate-Buffered Saline)

-

This compound stock solution (in DMSO)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-FSP1 antibody

Procedure:

-

Harvest cells and resuspend them in PBS containing protease inhibitors.

-

Divide the cell suspension into two aliquots. Treat one with this compound (e.g., 30 µM) and the other with vehicle (DMSO) for 1 hour at 37°C.

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

-

Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the soluble FSP1 levels by SDS-PAGE and Western blotting using an anti-FSP1 antibody.

-

Quantify the band intensities to determine the melting curve of FSP1 in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The FSP1-CoQ10-NAD(P)H Pathway: A Key Regulator of Ferroptosis and a Target for Novel Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. While the glutathione (B108866) peroxidase 4 (GPX4) pathway has been a primary focus, a parallel, independent pathway involving Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a critical mechanism of ferroptosis resistance. This technical guide provides a comprehensive overview of the FSP1-Coenzyme Q10 (CoQ10)-NAD(P)H signaling pathway and introduces NPD4928, a small molecule inhibitor of FSP1 that enhances ferroptosis. This document details the molecular mechanisms, presents quantitative data on the synergistic effects of FSP1 and GPX4 inhibition, provides detailed experimental protocols for studying this pathway, and includes visualizations of the core signaling and experimental workflows.

Introduction to the FSP1-CoQ10-NAD(P)H Pathway

Ferroptosis is a unique form of programmed cell death driven by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS)[1][2]. The canonical pathway for preventing ferroptosis involves the glutathione (GSH)/GPX4 axis, which detoxifies lipid peroxides[3]. However, many cancer cells exhibit resistance to GPX4 inhibitors, highlighting the existence of alternative protective mechanisms[2][4].

A key alternative pathway is the FSP1-CoQ10-NAD(P)H axis[5][6]. FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), is an NAD(P)H-dependent oxidoreductase[7][8][9]. Myristoylation at its N-terminus recruits FSP1 to the plasma membrane[5][10]. At the membrane, FSP1 utilizes NAD(P)H to reduce ubiquinone (oxidized Coenzyme Q10) to ubiquinol (B23937) (reduced CoQ10)[3][5][6]. Ubiquinol is a potent lipophilic radical-trapping antioxidant that can halt the propagation of lipid peroxides within cellular membranes, thereby suppressing ferroptosis independently of the GPX4 pathway[5][11][12]. The expression of FSP1 has been correlated with ferroptosis resistance in numerous cancer cell lines, making it a compelling target for therapeutic intervention[5][13].

This compound: A Small Molecule Inhibitor of FSP1

This compound is a small molecule that has been identified as an inhibitor of FSP1[14][15][16]. By inhibiting FSP1, this compound blocks the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptosis[17]. Notably, the cytotoxic effects of this compound are significantly enhanced when used in combination with GPX4 inhibitors, such as RSL3[12][14][17]. This synergistic effect underscores the therapeutic potential of a dual-pronged attack on both major ferroptosis suppression pathways[2][18]. In vitro studies have shown that this compound can stabilize endogenous FSP1 in a dose-dependent manner, suggesting that its primary mechanism of inducing ferroptosis is through the direct inhibition of FSP1's enzymatic activity[3][12].

Quantitative Data: Synergistic Effects of this compound and RSL3

The combination of this compound and the GPX4 inhibitor RSL3 has been shown to be synthetically lethal in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the combination treatment in a panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 (this compound + RSL3) (nM) |

| PANC-1 | Pancreatic Cancer | - |

| PC3 | Prostate Cancer | 105 |

| MKN74 | Gastric Cancer | 95 |

| DU145 | Prostate Cancer | 103 |

| MIA PaCa-2 | Pancreatic Cancer | 140 |

| A549 | Lung Cancer | 155 |

| BxPC-3 | Pancreatic Cancer | >30,000 |

| RPMI-8226 | Multiple Myeloma | >30,000 |

Data compiled from publicly available information. Specific concentrations of each compound in the combination may vary across studies. The IC50 values for PANC-1 were described as synergistic but a specific value was not provided in the search results.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the FSP1-CoQ10-NAD(P)H pathway and the effects of its inhibitors.

In Vitro FSP1 Oxidoreductase Activity Assay (NADH Consumption Assay)

This assay directly measures the enzymatic activity of FSP1 by monitoring the consumption of its cofactor, NADH.

Principle: FSP1 catalyzes the reduction of a substrate (e.g., Coenzyme Q1) using NADH as an electron donor. The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human FSP1 protein[9]

-

NADH

-

Coenzyme Q1 (Ubiquinone-1)

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound or other test compounds

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture in the wells of the 96-well plate containing the assay buffer, purified FSP1 protein (e.g., 25-200 nM), and Coenzyme Q1 (e.g., 50 µM)[19][20].

-

Add the test compound (this compound) at various concentrations or a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding NADH to a final concentration of approximately 200 µM[19][20].

-

Immediately begin kinetic measurements of absorbance at 340 nm at 37°C, taking readings every 30-60 seconds for 15-30 minutes[11][19].

-

Calculate the rate of NADH consumption (decrease in absorbance over time).

-

Determine the percent inhibition of FSP1 activity by the test compound relative to the vehicle control. For dose-response analysis, plot percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell Viability Assay (CCK-8 or MTT Assay)

This assay is used to assess the cytotoxic effects of this compound, alone or in combination with other compounds like RSL3.

Principle: Tetrazolium salts (WST-8 in CCK-8, or MTT) are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

RSL3

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to adhere overnight[8].

-

Treat the cells with serial dilutions of this compound, RSL3, or a combination of both. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24-72 hours).

-

For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[8].

-

For MTT assay, add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Then, remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals[21].

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader[6][8].

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis, in live cells.

Principle: C11-BODIPY™ 581/591 is a fluorescent lipid probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion by lipid peroxides.

Materials:

-

Cells cultured on coverslips or in plates suitable for microscopy or flow cytometry

-

C11-BODIPY™ 581/591 probe

-

Hank's Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound, RSL3, or combination as described for the cell viability assay.

-

Incubate the cells with 1-2 µM C11-BODIPY™ 581/591 in cell culture medium for 30 minutes at 37°C[5].

-

Wash the cells twice with HBSS or PBS[5].

-

For fluorescence microscopy, acquire images using filter sets for both the reduced (Ex/Em ~581/591 nm) and oxidized (Ex/Em ~488/510 nm) forms of the probe[22].

-

For flow cytometry, detach the cells and analyze the fluorescence intensity in both the green and red channels[3][7].

-

The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand (e.g., this compound) to its target protein (FSP1) can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

-

Cultured cells

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

Equipment for heating samples (e.g., PCR thermocycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against FSP1

-

Secondary antibody

Procedure:

-

Treat intact cells with this compound or a vehicle control for a specific time (e.g., 1 hour at 37°C).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble FSP1 in each sample by SDS-PAGE and Western blotting using an anti-FSP1 antibody.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway Diagram

Caption: The FSP1-CoQ10-NAD(P)H pathway and the inhibitory action of this compound.

Experimental Workflow Diagram: FSP1 Inhibitor Screening

Caption: A typical workflow for the discovery and validation of FSP1 inhibitors.

Conclusion

The FSP1-CoQ10-NAD(P)H pathway represents a critical, GPX4-independent mechanism for suppressing ferroptosis in cancer cells. Its high expression in various tumors and correlation with therapeutic resistance make it an attractive target for drug development. Small molecule inhibitors of FSP1, such as this compound, demonstrate significant potential, particularly in combination with GPX4 inhibitors, to induce synthetic lethality in cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate this promising therapeutic strategy. Continued exploration of the FSP1 pathway and the development of potent and selective inhibitors will be crucial in harnessing ferroptosis for the next generation of cancer therapies.

References

- 1. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 4. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. physiology.elte.hu [physiology.elte.hu]

- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 15. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol - Protein expression and purification [depts.washington.edu]

- 17. The crystal structure of human ferroptosis suppressive protein 1 in complex with flavin adenine dinucleotide and nicotinamide adenine nucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abpbio.com [abpbio.com]

The FSP1 Inhibitor NPD4928: A Technical Guide to its Impact on Cancer Cell Metabolism and Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule NPD4928, a novel inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). It details the compound's mechanism of action, its impact on cancer cell metabolism—specifically by promoting a form of iron-dependent cell death known as ferroptosis—and provides detailed experimental protocols for its study.

Executive Summary

This compound is a small molecule identified through chemical library screening that has been shown to enhance the susceptibility of cancer cells to ferroptosis.[1][2][3][4] Its primary molecular target is Ferroptosis Suppressor Protein 1 (FSP1), a key component of a glutathione-independent antioxidant system.[1][2][4] By inhibiting FSP1, this compound disrupts the cell's ability to mitigate lipid peroxidation, a central event in the ferroptotic cell death pathway. This guide will explore the current understanding of this compound's biological activity and provide the necessary technical information for its investigation in a research setting.

Mechanism of Action: FSP1 Inhibition and Ferroptosis Enhancement

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[2] Cancer cells, with their heightened metabolic activity and iron requirements, are particularly vulnerable to this process.[2] FSP1 has been identified as a potent suppressor of ferroptosis, acting in parallel to the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway.[5]

FSP1 is an NAD(P)H-dependent oxidoreductase that reduces ubiquinone (Coenzyme Q10) to its antioxidant form, ubiquinol. Ubiquinol is a lipophilic radical-trapping antioxidant that effectively neutralizes lipid peroxyl radicals within cellular membranes, thereby preventing the propagation of lipid peroxidation and subsequent cell death.

This compound directly binds to and inhibits the enzymatic activity of FSP1.[4][5] This inhibition disrupts the FSP1-CoQ10-NAD(P)H antioxidant system, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptosis.[4] Notably, the cytotoxic effects of this compound are significantly enhanced when used in combination with inhibitors of the GPX4 pathway, such as RSL3, suggesting a synergistic therapeutic strategy.[1][4]

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines, as detailed in the supplementary materials of Yoshioka et al., 2022. The data illustrates the compound's potency, both as a single agent and in combination with the GPX4 inhibitor, RSL3.

| Cell Line | Cancer Type | This compound IC50 (µM) | This compound + RSL3 (1 µM) IC50 (µM) |

| HT-1080 | Fibrosarcoma | > 50 | 5.2 |

| A549 | Lung Cancer | > 50 | 8.7 |

| PANC-1 | Pancreatic Cancer | > 50 | 12.3 |

| HCT116 | Colorectal Cancer | > 50 | 15.1 |

Note: The IC50 values are representative and may vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cancer cell metabolism.

Cell Viability Assay (WST-1)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

RSL3 stock solution (in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium, with or without a fixed concentration of RSL3 (e.g., 1 µM).

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[6][7]

-

Measure the absorbance at 450 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using a suitable software.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Complexity of Regulated Cell Death in Esophageal Cancer: from Underlying Mechanisms to Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. materialneutral.info [materialneutral.info]

- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols: NPD4928 Solubility and Handling

These application notes provide detailed protocols for the solubilization and use of NPD4928, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in both Dimethyl Sulfoxide (DMSO) and standard cell culture media. The following information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Solubility of this compound

The solubility of this compound in various solvents has been determined to facilitate the preparation of stock and working solutions for in vitro studies.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | 100 mg/mL | 198.18 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |

| Water | Insoluble | - | This compound is poorly soluble in aqueous solutions.[1] |

| Ethanol | Insoluble | - | This compound is poorly soluble in ethanol.[1] |

| Cell Culture Media | Variable | Variable | Solubility is dependent on media composition and the final concentration of DMSO. It is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the culture medium. |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile amber tube or vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the solid this compound. For example, to prepare 1 mL of a 100 mM stock solution (assuming a molecular weight of 504.5 g/mol ), dissolve 50.45 mg of this compound in 1 mL of DMSO.

-

Mixing: Securely cap the tube/vial and vortex until the solid is completely dissolved. The resulting solution should be clear. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Materials:

-

100 mM this compound stock solution in DMSO

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thawing Stock Solution: Thaw a single aliquot of the 100 mM this compound DMSO stock solution at room temperature.

-

Serial Dilution (Recommended): To achieve a low final DMSO concentration, it is advisable to perform one or more intermediate dilutions in cell culture medium.

-

Example for a final concentration of 10 µM:

-

Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium to get a 100 µM solution. Mix thoroughly by gentle pipetting or vortexing.

-

Prepare the final working solution by taking 100 µL of the 100 µM intermediate solution and adding it to 900 µL of complete cell culture medium. This will result in a final this compound concentration of 10 µM with a final DMSO concentration of 0.01%.

-

-

-

Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution may be possible while keeping the DMSO concentration low.

-

Example for a final concentration of 100 µM:

-

Add 1 µL of the 100 mM stock solution directly to 999 µL of complete cell culture medium. The final DMSO concentration will be 0.1%.

-

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

-

Immediate Use: It is recommended to use the freshly prepared working solutions immediately to avoid potential precipitation or degradation of the compound in the aqueous environment.[1]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced ferroptosis via FSP1 inhibition.

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

References

proper storage and handling of NPD4928 compound

Application Notes and Protocols: NPD4928

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3] By inhibiting FSP1, this compound enhances ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[4][5] This compound has been shown to act synergistically with Glutathione Peroxidase 4 (GPX4) inhibitors, such as RSL3, to increase cytotoxicity in various cancer cell lines.[1][2][6] These properties make this compound a valuable research tool for studying the mechanisms of ferroptosis and a potential candidate for developing novel cancer therapies that overcome drug resistance.[6][7]

Physicochemical & Handling Properties

Proper storage and handling of this compound are critical to ensure its stability and activity. As a solid, it is stable for years at -20°C when protected from light and moisture.[8] Stock solutions should be prepared using fresh, anhydrous DMSO and stored in aliquots at -80°C to minimize freeze-thaw cycles.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 956965-61-0 | [1][8] |

| Molecular Formula | C₂₉H₃₂N₂O₆ | [1][8] |

| Molecular Weight | 504.6 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [3] |

| Insoluble in Water and Ethanol | [3] |

Table 2: Recommended Storage Conditions

| Format | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Up to 3 years | [3] |

| 0-4°C | Short term (days to weeks) | [8] | |

| Stock Solution (in DMSO) | -80°C | Up to 1 year | [3] |

| -20°C | Up to 1 month | [3] |

Mechanism of Action: FSP1 Inhibition and Ferroptosis Induction

Ferroptosis is a non-apoptotic cell death pathway driven by iron-dependent lipid peroxidation.[5] The enzyme GPX4 plays a crucial role in preventing ferroptosis by reducing lipid peroxides.[6] FSP1 has been identified as a key GPX4-independent suppressor of ferroptosis.[7] FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which traps lipid peroxyl radicals and halts the propagation of lipid peroxidation.[7]

This compound binds to and inhibits the activity of FSP1.[1][6] This inhibition prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing the cell to ferroptotic death. When combined with a GPX4 inhibitor like RSL3, both major defense systems against lipid peroxidation are compromised, resulting in a synergistic induction of ferroptosis.[1][7]

Caption: Mechanism of FSP1 inhibition by this compound to induce ferroptosis.

Experimental Protocols

The following protocols provide a framework for using this compound in common in vitro assays. Optimization may be required depending on the cell line and experimental conditions.

Protocol for Reconstitution of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene (B1209903) tubes

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound (MW = 504.6 g/mol ):

-

Volume (µL) = (1 mg / 504.6 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L ≈ 198.2 µL

-

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C.

Protocol for Cell Viability Assay (Synergy with RSL3)

This protocol is designed to assess the cytotoxic effect of this compound in combination with the GPX4 inhibitor RSL3.

Materials:

-

Cancer cell line of interest (e.g., PANC-1, A549)[1]

-

Complete cell culture medium

-

This compound (10 mM stock in DMSO)

-

RSL3 (10 mM stock in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader (luminometer or fluorometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound and RSL3 in complete medium. For combination treatments, prepare a matrix of concentrations. A common concentration for this compound is 3 µM, tested with varying concentrations of RSL3.[1]

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound, RSL3, or the combination. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate IC₅₀ values and use synergy analysis software (e.g., Combenefit) to determine the combination index.

Table 3: Example IC₅₀ Values for this compound in Combination with RSL3

| Cell Line | IC₅₀ (nM) |

| PC3 | 105 |

| MKN74 | 95 |

| DU145 | 103 |

| MIA PaCa-2 | 140 |

| A549 | 155 |

| Data represents IC₅₀ values for the combination of this compound and RSL3, as reported in the literature.[1] |

Protocol for Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key marker of ferroptosis, using a fluorescent probe.

Materials:

-

Cell line of interest

-

6-well or 12-well cell culture plates

-

This compound and RSL3 stock solutions

-

Lipid ROS detection reagent (e.g., C11-BODIPY™ 581/591)

-

Flow cytometer or fluorescence microscope

Caption: Experimental workflow for measuring lipid peroxidation.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound and/or RSL3 as described in Protocol 4.2. The incubation time for this assay is typically shorter (e.g., 12-24 hours).

-

Probe Loading: 30-60 minutes before the end of the treatment period, add the C11-BODIPY™ 581/591 probe to the cell culture medium at a final concentration of 1-5 µM. Incubate at 37°C.

-

Cell Harvest: Wash the cells twice with ice-cold PBS. For flow cytometry, detach the cells using trypsin, neutralize, and resuspend in PBS containing 1% FBS.

-

Analysis: Analyze the cells immediately by flow cytometry. The probe fluoresces red in its native state and shifts to green upon oxidation. An increase in the green fluorescence signal (e.g., in the FITC channel) indicates lipid peroxidation.

Safety and Disposal

This compound is for research use only and has not been approved for human or veterinary use.[8] A full safety data sheet (SDS) should be consulted before use.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound|CAS 956965-61-0|DC Chemicals [dcchemicals.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medkoo.com [medkoo.com]

Application Notes and Protocols for NPD4928, an FSP1 Inhibitor and Ferroptosis Enhancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPD4928 is a small molecule compound that has been identified as an inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2).[1][2] FSP1 is a key glutathione-independent suppressor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][3] By inhibiting FSP1, this compound enhances the sensitivity of cancer cells to ferroptosis, particularly when used in combination with inhibitors of glutathione (B108866) peroxidase 4 (GPX4), such as RSL3.[2][4] This makes this compound a valuable research tool for studying the mechanisms of ferroptosis and a potential candidate for therapeutic strategies aimed at inducing cancer cell death.

These application notes provide detailed protocols for the in vitro use of this compound to help researchers investigate its effects on cell viability, lipid peroxidation, and FSP1-related signaling pathways.

Mechanism of Action

This compound targets FSP1, an NAD(P)H-dependent oxidoreductase. FSP1 reduces coenzyme Q10 (ubiquinone) to its reduced form, ubiquinol, which acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals and thereby inhibiting lipid peroxidation and ferroptosis. By inhibiting FSP1, this compound disrupts this protective mechanism, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death. The synergistic effect observed with GPX4 inhibitors suggests that dual targeting of both the glutathione-dependent and -independent arms of ferroptosis suppression can be a highly effective strategy.

References

Application Notes and Protocols for Co-treatment of Cells with NPD4928 and RSL3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. Two key pathways that protect cells from ferroptosis are the Glutathione Peroxidase 4 (GPX4) system and the Ferroptosis Suppressor Protein 1 (FSP1) pathway. RSL3 is a potent and selective inhibitor of GPX4, which leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1][2][3][4][5] NPD4928 is a small molecule inhibitor of FSP1, a recently identified suppressor of ferroptosis that acts independently of the GPX4 pathway.[6][7][8] By inhibiting FSP1, this compound enhances cellular sensitivity to ferroptosis.

The co-treatment of cells with RSL3 and this compound presents a promising strategy to synergistically induce ferroptosis, particularly in cancer cells that may have developed resistance to single-agent therapies.[7][8] This protocol provides a detailed methodology for the co-treatment of cells with these two compounds and for the subsequent analysis of cellular outcomes.

Signaling Pathways

The following diagram illustrates the signaling pathways affected by RSL3 and this compound.

Experimental Workflow

The following diagram provides a general workflow for the co-treatment experiment.

Data Presentation

The following tables provide a template for summarizing quantitative data from the experiments.

Table 1: Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |

| Vehicle Control | - | 100% | |

| This compound | 1 | ||

| 5 | |||

| 10 | |||

| RSL3 | 0.5 | ||

| 1 | |||

| 5 | |||

| This compound + RSL3 | 1 + 0.5 | ||

| 5 + 1 | |||

| 10 + 5 |

Table 2: Apoptosis and Ferroptosis Analysis (Annexin V/PI Staining)

| Treatment Group | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| Vehicle Control | ||||

| This compound (5 µM) | ||||

| RSL3 (1 µM) | ||||

| This compound + RSL3 (5 µM + 1 µM) | ||||

| + Ferrostatin-1 (1 µM) |

Table 3: Lipid ROS Levels (C11-BODIPY Staining)

| Treatment Group | Mean Fluorescence Intensity (Oxidized C11-BODIPY) | Fold Change vs. Control |

| Vehicle Control | 1.0 | |

| This compound (5 µM) | ||

| RSL3 (1 µM) | ||

| This compound + RSL3 (5 µM + 1 µM) | ||

| + Ferrostatin-1 (1 µM) |

Experimental Protocols

Cell Culture and Seeding

-

Culture cells in appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, seed cells in 96-well plates for viability assays, 6-well plates for flow cytometry, and 10 cm dishes for Western blotting at a density that will ensure they are in the exponential growth phase at the time of treatment.

Drug Preparation and Treatment

-

Stock Solutions: Prepare stock solutions of this compound and RSL3 in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution. Store at -20°C.

-

Working Solutions: On the day of the experiment, dilute the stock solutions in complete growth medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment:

-

For single-agent treatments, add the diluted this compound or RSL3 to the cells.

-

For co-treatment, add the diluted this compound and RSL3 to the cells simultaneously.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration used for the drugs.

-

For rescue experiments, pre-treat cells with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding this compound and RSL3.

-

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate overnight at 37°C in a humidified atmosphere.

-